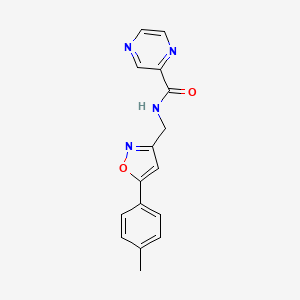
N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored . Three distinct forms of a similar compound were obtained and characterized: two polymorphic forms and one solvate .Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Thermal Reactions and Photochemistry of Isoxazoles : Isoxazoles, including compounds like N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide, undergo thermally induced reactions and exhibit interesting photochemical properties. Studies have explored the thermal dimerization of isoxazoles and their derivatives, leading to the formation of pyrazine dicarboxamides or azirine carboxamides under different conditions (Nishiwaki, Nakano, & Matsuoka, 1970).
Stereoselective Formation in Organic Synthesis : Research on the stereoselective formation of α,β-didehydroamino acid derivatives, which involve compounds like this compound, has been conducted. This research is significant in the synthesis of compounds with isoxazolyl or pyrazolyl rings, highlighting the influence of substituents and reaction conditions (Vraniar, Meden, Polanc, & Koevar, 2002).
Biological Activities and Potential Therapeutic Applications
Anticancer and Antimicrobial Properties : Certain pyrazole and pyrazolopyrimidine derivatives, closely related to this compound, have shown potential in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma cells. This highlights their possible use in developing anticancer therapies (Hassan, Hafez, & Osman, 2014).
Antiviral Activities : Research into benzamide-based pyrazoles, which include compounds structurally related to this compound, has demonstrated significant antiviral activities. Specifically, some compounds were effective against the H5N1 influenza virus, suggesting potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Photosynthesis and Agricultural Chemistry
- Photosynthetic Electron Transport Inhibition : Pyrazole derivatives, similar to this compound, have been investigated as potential inhibitors of photosynthetic electron transport. This research is particularly relevant in the context of developing new herbicides and understanding plant physiology (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Propiedades
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)15-8-13(20-22-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGQQIUJHRMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

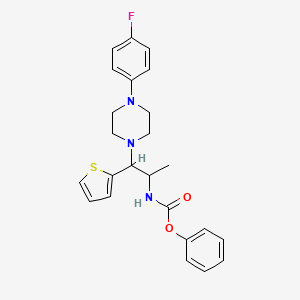
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)
![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)
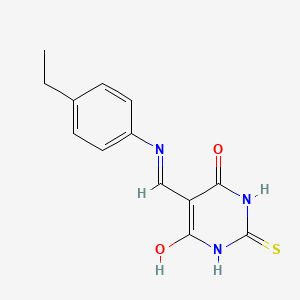
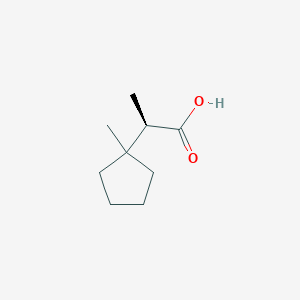

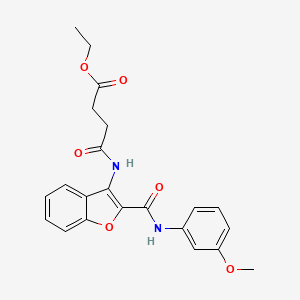
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

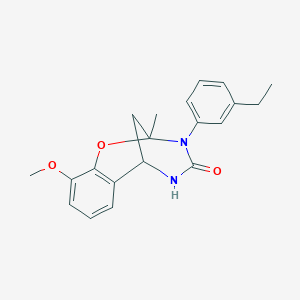
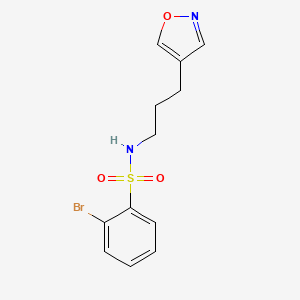
![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)